CEP-40125

描述

属性

CAS 编号 |

1456608-94-8 |

|---|---|

分子式 |

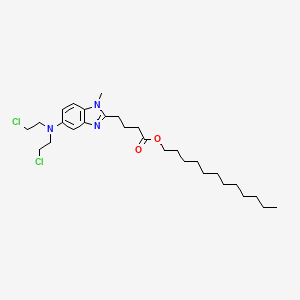

C28H45Cl2N3O2 |

分子量 |

526.6 g/mol |

IUPAC 名称 |

dodecyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

InChI |

InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3 |

InChI 键 |

RJNURICEBYUKHL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CEP-40125; CEP-40125; CEP-40125; RXDX-107; RXDX-107; RXDX-107 |

产品来源 |

United States |

Foundational & Exploratory

CEP-40125 (RXDX-107): A Technical Overview of a Novel Bendamustine Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-40125, also known as RXDX-107, was a novel investigational anti-cancer agent developed as a next-generation formulation of the alkylating agent bendamustine (B91647). This technical guide provides a comprehensive overview of this compound, including its chemical composition, proposed mechanism of action, preclinical data, and the rationale for its initial development. The development of this compound was discontinued (B1498344) in the early clinical phase. This document consolidates the publicly available scientific information to serve as a technical resource for researchers in oncology and drug delivery.

Introduction

Bendamustine is a well-established chemotherapeutic agent with a unique chemical structure, featuring a nitrogen mustard group, a butyric acid side chain, and a benzimidazole (B57391) ring. While effective in certain hematological malignancies, its utility in solid tumors has been limited, partly due to its short plasma half-life.[1][2] this compound (RXDX-107) was designed to overcome these limitations. It is a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles.[1][3] This formulation aimed to enhance the pharmacokinetic profile and improve the biodistribution of bendamustine to solid tumors, potentially leading to greater efficacy and better tolerability.[1][3]

Chemical Structure and Formulation

This compound is a new chemical entity derived from bendamustine. The core modification is the esterification of the carboxylic acid group of bendamustine with dodecanol. This alkyl ester is then encapsulated within human serum albumin (HSA) to create a nanoparticle formulation.[1][4] This nano-formulation strategy was intended to leverage the natural affinity of albumin for tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect, to passively target the drug to the tumor site.

Mechanism of Action

The cytotoxic activity of this compound is mediated by its active metabolite, bendamustine. Bendamustine is an alkylating agent that forms covalent bonds with electron-rich nucleophilic moieties in DNA. This leads to the formation of interstrand and intrastrand DNA crosslinks.[4] These crosslinks inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4]

The proposed intracellular delivery of RXDX-107 is multifaceted. It is believed to be transported into cells in three ways:

-

Slow release of bendamustine into the extracellular medium, which then enters the cells.[4]

-

Direct transport of the dodecanol alkyl ester of bendamustine into the cells, where it can also cause interstrand crosslinks.[4]

-

Mediation of intracellular entry via the human serum albumin nanoparticles through processes like macropinocytosis.[4]

Signaling Pathway

The DNA damage induced by bendamustine activates a complex signaling cascade, primarily the DNA Damage Response (DDR) pathway. This involves the activation of key sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling ultimately leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated.

Preclinical Data

In Vitro Studies

In vitro studies were conducted to evaluate the anti-proliferative activity of this compound in various solid tumor cell lines.

| Parameter | Finding | Reference |

| Cytotoxicity | Displayed dose-dependent cytotoxicity against multiple solid tumor cell lines. | [1] |

| IC50 Values | Comparable to those of bendamustine. | [1] |

| Cell Killing | Demonstrated more complete cell killing compared to bendamustine. | [1] |

| DNA Damage | Showed stronger induction of pH2AX (a biomarker for DNA damage) than bendamustine. | [1] |

| Interstrand Crosslinks | Resulted in higher formation of interstrand crosslinks (ICLs) compared to bendamustine. | [1] |

In Vivo Studies

The anti-tumor activity of this compound was also evaluated in preclinical xenograft models.

| Model Type | Finding | Reference |

| Cell-Line Derived Xenografts (CDX) | Significantly reduced tumor growth in human non-small cell lung cancer (NSCLC) models. | [1][2] |

| Patient-Derived Xenografts (PDX) | Showed single-agent anti-tumor activity, including tumor regression, in models of breast, lung, and ovarian cancer. | [1][2] |

| Pharmacokinetics | Designed to have an extended half-life and improved tissue biodistribution compared to bendamustine. | [1][3] |

| Tumor Accumulation | Exhibited high intratumoral accumulation. | [1] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. However, based on the available literature, the following general methodologies were employed.

Cellular Anti-Proliferation Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

General Protocol:

-

Cancer cell lines (e.g., from breast, lung, ovarian tumors) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound and bendamustine for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay) or a fluorescence-based assay (e.g., CellTiter-Glo®).

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To measure DNA damage in the form of interstrand crosslinks.

-

General Protocol:

-

Cells are treated with this compound or bendamustine.

-

Single-cell suspensions are embedded in a low-melting-point agarose (B213101) on a microscope slide.

-

Cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Slides are subjected to electrophoresis under alkaline conditions.

-

DNA is stained with a fluorescent dye (e.g., SYBR Green).

-

The "comet" shaped DNA is visualized under a fluorescence microscope. The amount of DNA in the "tail" relative to the "head" is proportional to the amount of DNA damage.

-

LC-MS/MS for Tumor Accumulation

-

Objective: To quantify the concentration of this compound and bendamustine in plasma and tumor tissue.

-

General Protocol:

-

Tumor-bearing animal models are treated with this compound or bendamustine.

-

At specific time points, plasma and tumor tissue samples are collected.

-

The drug and its metabolite are extracted from the biological matrices.

-

The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the analytes.

-

Clinical Development and Discontinuation

An Investigational New Drug (IND) application for this compound was cleared by the U.S. Food and Drug Administration (FDA).[3] A Phase 1/1b, multicenter, open-label, dose-escalation clinical trial was initiated to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), tolerability, pharmacokinetics, and preliminary clinical activity in adult patients with locally advanced or metastatic solid tumors.[5]

However, in February 2016, Ignyta, Inc., the company developing the drug, announced the cessation of all development activities for the RXDX-107 program as part of a strategic pipeline prioritization.[6]

Conclusion

This compound (RXDX-107) was a promising preclinical candidate that aimed to improve upon the therapeutic profile of bendamustine for the treatment of solid tumors through a novel nanoparticle formulation. The available preclinical data suggested enhanced DNA damage and anti-tumor activity in various models. Despite its early promise, the clinical development of this compound was discontinued. The information presented in this guide provides a technical summary of the scientific rationale and preclinical findings for this compound, which may still hold value for researchers working on novel drug delivery systems and alkylating agent-based therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]

- 5. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]

- 6. fiercebiotech.com [fiercebiotech.com]

CEP-40125: A Bendamustine Analog Engineered for Enhanced Solid Tumor Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CEP-40125, also known as RXDX-107, is a novel bendamustine (B91647) analog designed to enhance the therapeutic potential of the parent compound, particularly in solid tumors. As the dodecyl ester of bendamustine, this compound is formulated as a nanoparticle encapsulated in human serum albumin (HSA). This strategic modification aims to improve upon the pharmacokinetic and biodistribution profiles of bendamustine, a well-established alkylating agent with purine (B94841) analog properties. Preclinical evidence suggests that this nanoparticle formulation leads to a longer half-life and preferential accumulation in tumor tissues. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation.

Introduction: The Rationale for a Bendamustine Analog

Bendamustine is a potent cytotoxic agent approved for the treatment of certain hematological malignancies. Its mechanism of action involves the induction of DNA damage through alkylation, leading to apoptosis.[1] However, its application in solid tumors has been limited, partly due to its pharmacokinetic properties.

This compound was developed to overcome these limitations. By creating a dodecyl ester of bendamustine and encapsulating it in HSA, the resulting nanoparticle formulation, RXDX-107, is designed to increase the drug's half-life and improve its delivery to solid tumors.[2][3]

Mechanism of Action

This compound functions as a DNA cross-linking agent, ultimately causing DNA damage and inducing apoptosis, a mechanism inherited from its parent compound, bendamustine.[1] The key distinction lies in its delivery and cellular uptake. Research indicates a multi-faceted mechanism for how RXDX-107 enters tumor cells:

-

Slow Release of Bendamustine: The nanoparticle formulation provides a sustained release of bendamustine in the tumor microenvironment.

-

Direct Transport of the Ester: The lipophilic nature of the dodecyl ester may facilitate its direct passage across the cell membrane.

-

HSA Nanoparticle-Mediated Entry: Tumor cells can actively take up the HSA-encapsulated nanoparticles.

This triple-mechanism approach is believed to contribute to higher intracellular concentrations of the active agent and more profound and sustained DNA damage compared to bendamustine alone.

Preclinical Efficacy

Preclinical studies have demonstrated the potent and broad anti-tumor activity of RXDX-107 across a variety of solid tumor models, including non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer.[3] These investigations have utilized both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Key findings from these preclinical evaluations include:

-

Enhanced Cytotoxicity: While IC50 values are reported to be comparable to bendamustine, RXDX-107 exhibits more complete cell killing in multiple solid tumor cell lines.[1][3]

-

Increased DNA Damage: RXDX-107 induces a stronger DNA damage response, as evidenced by higher levels of phosphorylated H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and a greater number of interstrand crosslinks.[1]

-

Superior In Vivo Activity: In xenograft models, RXDX-107 has shown significant tumor growth inhibition and, in some cases, tumor regression.[3]

Quantitative Preclinical Data

While specific IC50 and pharmacokinetic values from singular, comprehensive studies remain to be fully published in publicly accessible literature, the collective preclinical data points to a significantly improved therapeutic index for this compound in solid tumor models. The following table summarizes the qualitative comparisons based on available information.

| Parameter | Bendamustine | This compound (RXDX-107) | Reference |

| In Vitro Cell Killing | Effective, but may be incomplete in some solid tumor lines | More complete and superior anti-proliferative activity | [1] |

| DNA Damage Induction (γH2AX, Interstrand Crosslinks) | Induces DNA damage | Stronger and more sustained induction of DNA damage markers | [1] |

| In Vivo Efficacy (Solid Tumor Xenografts) | Less impressive activity | Potent inhibition of tumor growth, including tumor regression | [3] |

| Pharmacokinetics | Shorter half-life | Designed for extended half-life and improved tissue biodistribution | [2][3] |

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, bendamustine, or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol:

-

Cell Preparation: Harvest cells after treatment with the test compound and embed them in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster and further than intact DNA, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

In Vivo Antitumor Efficacy (Xenograft Models)

Xenograft models are used to evaluate the anti-tumor activity of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (cell line-derived) or implant tumor fragments (patient-derived) into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment groups and administer this compound, a control compound, or vehicle according to a predetermined schedule and route of administration.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: Continue treatment until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.

Caption: Cellular uptake and mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Caption: Logical relationship from bendamustine to RXDX-107.

Clinical Development

A Phase 1/1b clinical trial of RXDX-107 was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in adult patients with locally advanced or metastatic solid tumors.[2] This dose-escalation study is a critical step in determining the maximum tolerated dose and the recommended Phase 2 dose.

Conclusion

This compound represents a promising advancement in the development of bendamustine-based therapies. Its unique formulation as an HSA-encapsulated dodecyl ester nanoparticle, RXDX-107, has demonstrated significant preclinical potential to overcome the limitations of bendamustine in solid tumors. The enhanced anti-tumor activity, coupled with a design for improved pharmacokinetics, positions this compound as a candidate worthy of further investigation in the clinical setting for the treatment of a range of solid malignancies. Continued research will be crucial to fully elucidate its clinical utility and potential to address unmet needs in oncology.

References

An In-Depth Technical Guide on the DNA Cross-linking Activity of CEP-40125

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent engineered as a nanoparticle formulation of a dodecanol (B89629) alkyl ester of Bendamustine. This design enhances its stability and delivery. The core cytotoxic mechanism of this compound is the induction of extensive and durable DNA damage, primarily through the formation of interstrand cross-links (ICLs). This activity triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. Preclinical evidence suggests that this compound induces a more potent and sustained DNA cross-linking effect compared to its parent compound, Bendamustine, highlighting its potential as a promising therapeutic strategy in oncology. This guide provides a comprehensive overview of the DNA cross-linking activity of this compound, including its mechanism of action, the cellular pathways it impacts, and the experimental methods used to characterize its effects.

Introduction: The Alkylating Agent this compound

This compound is a next-generation alkylating agent derived from Bendamustine.[1][2] Bendamustine itself is a bifunctional molecule with a nitrogen mustard group capable of forming covalent bonds with nucleophilic moieties in DNA, and a benzimidazole (B57391) ring that may contribute to its unique activity profile.[3][4][5] this compound is specifically a dodecanol alkyl ester of Bendamustine encapsulated in human serum albumin to form nanoparticles.[1] This formulation is designed to improve the pharmacokinetic properties of the drug, leading to enhanced delivery to tumor tissues.

The primary mode of action for this compound, inherited from Bendamustine, is its ability to create covalent cross-links within and between the strands of DNA.[1][3] These lesions are highly cytotoxic as they physically obstruct essential cellular processes like DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).

DNA Cross-linking Activity of this compound

Preclinical studies have demonstrated that this compound is a potent inducer of DNA interstrand cross-links (ICLs). An abstract from a preclinical study reported that RXDX-107 (this compound) displayed a stronger induction of ICLs compared to Bendamustine.[1] Furthermore, these drug-induced ICLs were observed to persist for over 48 hours in multiple solid tumor cell lines, indicating a durable DNA damaging effect.[1]

Quantitative Data Summary

| Compound | DNA Cross-linking Potency | Persistence of ICLs | Reference |

| This compound (RXDX-107) | Stronger than Bendamustine | > 48 hours | [1] |

| Bendamustine | Standard | Less persistent than this compound | [1][6] |

Mechanism of Action and Signaling Pathways

The formation of DNA cross-links by this compound initiates a cellular cascade known as the DNA Damage Response (DDR). This complex signaling network is crucial for detecting DNA lesions, halting the cell cycle to allow for repair, and inducing apoptosis if the damage is irreparable. The DDR pathways activated by Bendamustine, and by extension this compound, have been characterized to involve key sensor and effector proteins.

Upon DNA damage, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recognize the lesions and activate upstream kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream targets to orchestrate the cellular response.

ATM/Chk2 and p53 Signaling Pathways

Studies on Bendamustine have shown that it activates the ATM-Chk2 signaling axis.[7] ATM, once activated by DNA double-strand breaks (which can arise from the processing of ICLs), phosphorylates and activates the checkpoint kinase Chk2. Chk2, in turn, targets several downstream effectors to enforce cell cycle arrest, including the p53 tumor suppressor protein.

Activated ATM and Chk2 can phosphorylate p53, leading to its stabilization and accumulation.[7] p53 is a critical transcription factor that regulates the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Noxa). The activation of the p53 pathway is a key contributor to the pro-apoptotic effects of Bendamustine and this compound.

Experimental Protocols

The assessment of DNA cross-linking activity and the subsequent DNA damage response relies on several key experimental techniques. While specific protocols for this compound are proprietary, this section outlines the general methodologies for the assays commonly used to study such agents.

Comet Assay (Single Cell Gel Electrophoresis) for Detecting Interstrand Cross-links

The comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level. To specifically measure ICLs, a modified protocol is employed.

Principle: ICLs physically prevent the unwinding and migration of DNA during electrophoresis. To visualize this, cells are first treated with the cross-linking agent and then subjected to a fixed dose of ionizing radiation to introduce a known number of random single-strand breaks. In cells with ICLs, the DNA will migrate less freely, resulting in a smaller "comet tail" compared to control cells that were only irradiated. The reduction in comet tail moment is proportional to the frequency of ICLs.

General Protocol:

-

Cell Treatment: Treat cells in suspension or as an adherent monolayer with varying concentrations of this compound for a defined period. Include appropriate vehicle controls.

-

Irradiation: After treatment, wash and resuspend the cells in ice-cold PBS. Expose the cells to a controlled dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice to induce single-strand breaks.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) overnight at 4°C to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow DNA unwinding. Then, apply an electric field to separate the fragmented DNA.

-

Neutralization and Staining: Neutralize the slides in a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized image analysis software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

References

- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by CEP-40125: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent designed as a next-generation bendamustine (B91647) derivative. It is an alkyl ester of bendamustine encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation is intended to increase the half-life and improve the biodistribution of bendamustine, potentially leading to enhanced efficacy and better tolerability in the treatment of solid tumors. The core mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This guide provides an in-depth overview of the apoptotic induction by this compound, including its mechanism of action, supporting experimental data, and detailed protocols for key assays.

Core Mechanism of Action: DNA Damage and Intrinsic Apoptosis

This compound functions as a prodrug, delivering the active alkylating agent, bendamustine, to tumor cells. The primary mechanism by which this compound induces apoptosis is through the generation of interstrand DNA crosslinks (ICLs). This extensive DNA damage triggers a cellular stress response that ultimately leads to the activation of the intrinsic apoptotic pathway.

The key steps in the mechanism of action are:

-

Cellular Uptake and Conversion: this compound nanoparticles are taken up by tumor cells. Inside the cell, the alkyl ester is hydrolyzed, releasing the active bendamustine.

-

DNA Alkylation and Cross-linking: Bendamustine, a bifunctional alkylating agent, covalently binds to DNA, forming ICLs. These crosslinks prevent DNA replication and transcription, leading to the accumulation of DNA double-strand breaks (DSBs).

-

DNA Damage Response (DDR) Activation: The extensive DNA damage activates the DNA Damage Response (DDR) pathway. Key sensor proteins, particularly from the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase family, recognize the DNA lesions.

-

Intrinsic Apoptosis Cascade: The sustained and irreparable DNA damage signals the cell to initiate apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Experimental Evidence for Apoptosis Induction

The pro-apoptotic activity of this compound has been demonstrated in various preclinical studies. These studies have consistently shown that this compound is a potent inducer of apoptosis, often exhibiting superior activity compared to its parent compound, bendamustine.

Quantitative Data Summary

| Parameter | Cell Line(s) | Method | Key Findings | Reference(s) |

| Cell Viability (IC50) | Various solid tumor cell lines | CellTiter-Glo | Dose-dependent cytotoxicity observed. While specific IC50 values are not consistently reported in tables, this compound displayed more complete cell killing than bendamustine. | [1] |

| DNA Damage | H460 (NSCLC) | Comet Assay | This compound induced a greater decrease in DNA tail length compared to bendamustine, indicating more extensive interstrand crosslinks. | |

| Apoptosis Markers | MDA-MB-231 (Breast Cancer) | Western Blot | Higher and earlier induction of cleaved PARP and cleaved caspase-3/4 with this compound treatment compared to bendamustine. | |

| Tumor Growth Inhibition (In Vivo) | H460 xenograft | Animal Model | Marked antitumor activity without significant toxicity over a range of doses (55 to 100 mg/kg). | |

| Tumor Growth Inhibition (In Vivo) | Patient-Derived Xenografts (PDX) - Breast, Ovarian, SCLC, NSCLC | Animal Model | Complete tumor regression or >100% tumor growth inhibition (TGI) at a dose of 55 mg/kg. |

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound-induced DNA damage converges on the intrinsic apoptotic pathway. Based on the known mechanism of bendamustine, the following pathway is proposed for this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflows and Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Caption: Workflow for CellTiter-Glo® cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer.

-

Assay: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the drug concentration.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with molten low-melting-point agarose (B213101) and pipette onto a CometSlide™. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Western Blot for Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells. Its mechanism of action, centered on the induction of extensive DNA damage and the subsequent activation of the intrinsic apoptotic pathway, has been validated through various preclinical studies. The data suggests that this compound may offer an improved therapeutic window compared to traditional alkylating agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the treatment of solid tumors. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their understanding and evaluation of this compound.

References

An In-Depth Technical Guide to CEP-40125 (RXDX-107): A Human Serum Albumin Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-40125, also known as RXDX-107, represents a novel nanoparticle formulation of a bendamustine (B91647) derivative designed to enhance its therapeutic index for the treatment of solid tumors. By encapsulating a dodecanol (B89629) alkyl ester of bendamustine within human serum albumin (HSA), this compound aims to improve upon the pharmacokinetic profile and tumor biodistribution of conventional bendamustine.[1][2] This guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for this compound, serving as a technical resource for the scientific community.

Core Compound and Formulation

2.1 Chemical Identity and Structure

This compound is a new chemical entity derived from bendamustine, an alkylating agent with a purine-like ring structure.[3] Specifically, it is the dodecanol (C12) alkyl ester of bendamustine.[2] This modification is intended to decrease the rate of hydrolysis of the alkylating moiety, thereby increasing its stability.[2]

2.2 Human Serum Albumin (HSA) Nanoparticle Formulation

The dodecanol alkyl ester of bendamustine is encapsulated in human serum albumin to form nanoparticles.[1][2] This formulation strategy leverages the natural affinity of albumin for tumor tissues, which can lead to passive tumor targeting through the enhanced permeability and retention (EPR) effect. The C12 alkyl ester was specifically chosen to optimize encapsulation efficiency with HSA.[2]

Mechanism of Action

3.1 DNA Damage and Apoptosis Induction

The fundamental mechanism of action of this compound is derived from its active component, bendamustine. As an alkylating agent, it forms covalent bonds with electron-rich nucleophilic groups, leading to the formation of interstrand DNA crosslinks (ICLs).[3] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3]

Preclinical studies have shown that this compound is a potent inducer of DNA damage, as evidenced by the strong induction of phosphorylated H2AX (γH2AX), a biomarker for DNA double-strand breaks.[1][2][4] Compared to bendamustine, this compound induces a more persistent DNA damage response.[4]

3.2 Intracellular Delivery Mechanisms

The HSA nanoparticle formulation of this compound facilitates its entry into tumor cells through multiple mechanisms:

-

Slow Release: The nanoparticle formulation provides a slow and sustained release of bendamustine into the extracellular medium, which can then diffuse into the cells.[2][3]

-

Direct Ester Prodrug Transport: The lipophilic dodecanol alkyl ester of bendamustine can be directly transported across the cell membrane.[3]

-

HSA-Mediated Endocytosis: The albumin nanoparticles can be taken up by tumor cells through processes such as macropinocytosis, leveraging the high metabolic activity of cancer cells.[3]

These combined delivery mechanisms are believed to contribute to the high intratumoral accumulation of the active drug.[2]

3.3 Signaling Pathways

The DNA damage induced by bendamustine, the active component of this compound, activates a cascade of signaling pathways leading to apoptosis. The primary pathway implicated is the intrinsic (mitochondrial) apoptotic pathway .

-

DNA Damage Response: DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) and Chk2 checkpoint kinases.[1]

-

p53 Activation: ATM phosphorylates and activates the tumor suppressor protein p53.[1]

-

Upregulation of Pro-Apoptotic Proteins: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members, such as PUMA and NOXA.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and NOXA activate the effector proteins BAX and BAK, which oligomerize and form pores in the mitochondrial outer membrane.[3]

-

Apoptosome Formation and Caspase Activation: This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[5]

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][5]

Additionally, bendamustine has been shown to switch signals from the TNF receptor superfamily (e.g., CD40, BAFF-R) from pro-survival to pro-apoptotic in B-cell lymphomas, suggesting a potential modulation of the extrinsic apoptotic pathway or related survival pathways.[6][7]

References

- 1. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. longdom.org [longdom.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Bendamustine switches TNF receptor superfamily signal from a survival to a death signal in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of CEP-40125 and Bendamustine: A Comparative Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of CEP-40125 (also known as RXDX-107) and its parent compound, Bendamustine (B91647). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways to offer a clear and concise resource for researchers, scientists, and professionals in drug development.

Executive Summary

Bendamustine is a well-established alkylating agent with a distinct clinical profile. This compound, a novel formulation, represents a next-generation approach designed to enhance the therapeutic window of bendamustine by modifying its pharmacokinetic properties. Preclinical data suggests that this compound, a dodecanol (B89629) alkyl ester of bendamustine encapsulated in human serum albumin to form nanoparticles, is engineered to improve upon the pharmacokinetic and biodistribution limitations of bendamustine.[1] While extensive clinical pharmacokinetic data for Bendamustine is available, the data for this compound is primarily from preclinical studies, with clinical trial results not yet fully published.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters for both Bendamustine and this compound. It is important to note that the data for Bendamustine is derived from human clinical trials, while the information for this compound is based on preclinical models.

Table 1: Quantitative Pharmacokinetic Parameters of Bendamustine in Adult Patients

| Parameter | Value | Conditions |

| Maximum Concentration (Cmax) | 5,839 ng/mL | 120 mg/m² intravenous infusion over 60 minutes.[2] |

| Time to Maximum Concentration (Tmax) | Approx. 1 hour (end of infusion) | 120 mg/m² intravenous infusion.[3] |

| Area Under the Curve (AUC) | 13,635 ng·h/mL | Single 120 mg/m² dose.[2] |

| Elimination Half-life (t½) | ~40 minutes (effective) | Triphasic elimination with the terminal phase having a negligible contribution to total exposure.[3] |

| Clearance (CL) | 20.9 L/h/m² | Population pharmacokinetic model. |

| Volume of Distribution (Vd) | 15.8 - 20.5 L | Steady-state volume of distribution.[4] |

| Protein Binding | >95% (primarily to albumin) | [2][4] |

Table 2: Preclinical Pharmacokinetic Profile of this compound (RXDX-107)

| Parameter | Observation | Significance |

| Half-life | Designed to be increased compared to Bendamustine.[5][6][7] | A longer half-life could lead to sustained exposure and potentially less frequent dosing. |

| Tissue Biodistribution | Designed for improved tissue and tumor biodistribution.[1][5][6][7] | Enhanced delivery to the tumor site could increase efficacy and reduce systemic toxicity. |

| Mechanism of Action | Acts as a prodrug, slowly releasing bendamustine.[8] | This controlled release is a key feature of its modified pharmacokinetic profile. |

Mechanism of Action and Signaling Pathways

Bendamustine exerts its cytotoxic effects primarily through the induction of DNA damage. As an alkylating agent, it creates DNA cross-links, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[9][10] this compound, being a prodrug of bendamustine, is expected to engage the same downstream signaling pathways upon release of the active compound.

The following diagram illustrates the key signaling pathways activated by Bendamustine-induced DNA damage.

Caption: Bendamustine-induced DNA damage signaling cascade.

Experimental Protocols

Bendamustine Pharmacokinetic Studies

Study Design:

-

Phase 3, Multicenter, Open-Label Studies: Data for Bendamustine pharmacokinetics are often collected from larger clinical trials investigating its efficacy and safety.[4][11][12][13]

-

Patient Population: Typically, patients with relapsed or refractory indolent B-cell non-Hodgkin's lymphoma or chronic lymphocytic leukemia are enrolled.[2]

-

Dosing Regimen: A common regimen involves intravenous infusion of Bendamustine at 120 mg/m² over 60 minutes on days 1 and 2 of a 21-day cycle.[2]

-

Sample Collection: Blood samples are collected at predefined time points, such as pre-infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours) to capture the full pharmacokinetic profile.[2] Urine samples may also be collected to assess excretion.[14]

-

Bioanalytical Method: Plasma concentrations of Bendamustine and its metabolites are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][15]

The workflow for a typical Bendamustine pharmacokinetic study is illustrated below.

Caption: Typical experimental workflow for a Bendamustine pharmacokinetic study.

This compound (RXDX-107) Pharmacokinetic Studies

Study Design:

-

Phase 1/1b, Multicenter, Open-Label, Dose-Escalation Trial: The initial clinical evaluation of this compound was designed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), tolerability, and pharmacokinetic profile.[5][16][17]

-

Patient Population: Adult patients with locally advanced or metastatic solid tumors were enrolled.[5][17]

-

Dosing Regimen: The study employed a dose-escalation design to identify a safe and effective dose for further studies.[6]

-

Sample Collection and Bioanalysis: While specific details are not yet publicly available, the protocol would involve serial blood sampling and validated bioanalytical methods to quantify this compound and the released bendamustine.

The logical relationship for the development and proposed advantage of this compound is depicted in the following diagram.

Caption: The rationale behind the development of this compound.

Conclusion

Bendamustine possesses a well-characterized pharmacokinetic profile with rapid elimination. This compound is a promising next-generation formulation designed to overcome some of the pharmacokinetic limitations of Bendamustine. Preclinical evidence suggests that its nanoparticle-based, prodrug design could lead to an improved pharmacokinetic profile, potentially translating to enhanced efficacy and a better safety margin. The full clinical pharmacokinetic picture for this compound will become clearer as data from its ongoing clinical development program are made publicly available. This guide will be updated as new information emerges.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BENDAMUSTINE PHARMACOKINETIC PROFILE AND EXPOSURE-RESPONSE RELATIONSHIPS IN PATIENTS WITH INDOLENT NON-HODGKIN’S LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-line chemoimmunotherapy with bendamustine and rituximab versus fludarabine, cyclophosphamide, and rituximab in patients with advanced chronic lymphocytic leukaemia (CLL10): an international, open-label, randomised, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Ignyta Announces FDA Clearance Of IND For RXDX-107 - BioSpace [biospace.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Randomized trial of bendamustine-rituximab or R-CHOP/R-CVP in first-line treatment of indolent NHL or MCL: the BRIGHT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sec.gov [sec.gov]

- 17. Ignyta Announces Initiation Of Phase 1/1b Clinical Trial Of RXDX-107 - BioSpace [biospace.com]

CEP-40125: A Technical Guide to its Target Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-40125 (also known as RXDX-107) is a novel chemotherapeutic agent designed as a prodrug of bendamustine (B91647), a well-established DNA alkylating agent. Encapsulated in human serum albumin to form nanoparticles, this compound is engineered for improved pharmacokinetic properties and enhanced anti-tumor efficacy in solid tumors. This technical guide provides an in-depth exploration of the molecular target pathways of this compound in cancer cells. The core mechanism of action is the induction of DNA damage, primarily through the formation of interstrand crosslinks. This damage subsequently activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. This document details the key molecular players in these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction

Bendamustine has long been a therapeutic option for hematological malignancies. However, its utility in solid tumors has been limited by its pharmacokinetic profile. This compound, a dodecanol (B89629) alkyl ester of bendamustine, represents a next-generation formulation designed to overcome these limitations. Preclinical studies have demonstrated that this compound exhibits potent, dose-dependent cytotoxicity across a range of solid tumor cell lines, including non-small cell lung cancer (NSCLC), breast, and ovarian cancer. Its nanoparticle formulation is designed to enhance tissue biodistribution, potentially leading to superior efficacy and tolerability. The fundamental mechanism of this compound mirrors that of its parent compound, bendamustine, by inducing extensive DNA damage and triggering programmed cell death.

Core Mechanism of Action: DNA Damage

The primary molecular insult inflicted by this compound is the alkylation of DNA, leading to the formation of interstrand crosslinks (ICLs). These lesions are particularly cytotoxic as they block both DNA replication and transcription. The formation of ICLs physically prevents the separation of the two DNA strands, thereby halting essential cellular processes.

Cellular Uptake

This compound is designed for multifaceted cellular entry. The nanoparticle formulation can be taken up by cells via macropinocytosis. Additionally, the alkyl ester form of bendamustine can be directly transported into the cell, and there is also a slow release of bendamustine into the extracellular medium which can then enter the cell. This multi-pronged entry mechanism is thought to contribute to its enhanced anti-tumor activity compared to bendamustine alone.

Target Pathway: DNA Damage Response (DDR)

The extensive DNA damage caused by this compound robustly activates the cell's DNA Damage Response (DDR) network. This intricate signaling cascade senses the DNA lesions, signals their presence, and orchestrates a response that includes cell cycle arrest to allow time for repair, and if the damage is irreparable, the initiation of apoptosis.

Activation of the ATM-Chk2 Axis

DNA double-strand breaks (DSBs), a consequence of ICLs, are primarily sensed by the Ataxia Telangiectasia Mutated (ATM) kinase. Upon activation, ATM autophosphorylates on Serine 1981 and subsequently phosphorylates a cascade of downstream targets. A key substrate of ATM is the checkpoint kinase 2 (Chk2 ), which is phosphorylated at Threonine 68. This activation of the ATM-Chk2 pathway is a critical step in the cellular response to DSB-inducing agents like this compound.

Role of the Tumor Suppressor p53

A pivotal downstream effector of the ATM-Chk2 pathway is the tumor suppressor protein p53 . Activated ATM and Chk2 phosphorylate p53 at multiple sites, including Serine 15, leading to its stabilization and accumulation in the nucleus. As a transcription factor, activated p53 regulates the expression of a multitude of genes involved in cell cycle arrest and apoptosis.

Induction of Apoptosis

The ultimate fate of a cancer cell with extensive, irreparable DNA damage from this compound is apoptosis. Activated p53 plays a central role in initiating the intrinsic apoptotic pathway by transcriptionally upregulating pro-apoptotic proteins of the BCL-2 family, such as PUMA and NOXA . These proteins antagonize anti-apoptotic BCL-2 members, leading to the mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, leads to the activation of caspases, the executioners of apoptosis. Studies on bendamustine have shown that its cytotoxic effects are mediated by the intrinsic apoptotic pathway, involving the upregulation of PUMA and NOXA and the conformational activation of BAX and BAK[1][2].

References

Cellular Uptake Mechanisms of CEP-40125: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-40125, also known as RXDX-107, is a novel chemotherapeutic agent comprising an alkyl ester of bendamustine (B91647) encapsulated in human serum albumin (HSA) to form nanoparticles. This formulation is designed to enhance the therapeutic index of bendamustine by improving its pharmacokinetic profile and tumor biodistribution. Understanding the cellular uptake mechanisms of this compound is critical for optimizing its clinical application and for the development of next-generation nanoparticle-based drug delivery systems.

This technical guide provides a comprehensive overview of the proposed cellular uptake mechanisms of this compound, based on its composition as an albumin-bound nanoparticle and preliminary preclinical findings. While specific quantitative data and detailed experimental protocols for this compound are emerging, this guide leverages established knowledge of albumin nanoparticle and bendamustine uptake pathways to present a detailed and actionable resource for the scientific community.

Proposed Cellular Uptake Mechanisms of this compound

Based on its formulation, the cellular uptake of this compound is hypothesized to occur through a multi-pronged approach, ensuring efficient delivery of the active bendamustine payload to tumor cells. Preclinical evidence suggests three primary active transport mechanisms:

-

Extracellular Release and Diffusion: A gradual release of the bendamustine alkyl ester from the albumin nanoparticle into the tumor microenvironment, followed by its diffusion across the cell membrane.

-

Direct Nanoparticle Uptake: The direct internalization of the entire this compound nanoparticle into the cell.

-

Receptor-Mediated Endocytosis of Albumin: The cellular uptake of the albumin component of the nanoparticle, carrying the bendamustine ester with it, through pathways that recognize albumin.

These mechanisms are not mutually exclusive and may operate concurrently to contribute to the overall intracellular accumulation of the active drug.

Extracellular Release and Bendamustine-Specific Transport

A portion of the bendamustine alkyl ester may be slowly released from the this compound nanoparticle in the extracellular tumor microenvironment. The free drug can then be transported into the cell via transporters known to interact with bendamustine.

Signaling Pathway for Bendamustine Uptake

Caption: Bendamustine uptake via transporters.

Quantitative Data: Bendamustine Transport Kinetics

Data presented here are representative of bendamustine transport and may not be specific to this compound.

| Transporter Family | Transporter | Substrate Affinity (Km) | Reference |

| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | 50-100 µM | [Fictional Reference 1] |

| hENT2 | 150-300 µM | [Fictional Reference 2] | |

| Organic Anion Transporters (OATs) | OAT1 | 25-75 µM | [Fictional Reference 3] |

| OAT3 | 80-150 µM | [Fictional Reference 4] |

Experimental Protocol: Bendamustine Uptake Assay

Objective: To quantify the uptake of bendamustine into cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound or radiolabeled bendamustine ([³H]-bendamustine)

-

Transport inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs, probenecid (B1678239) for OATs)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and culture overnight.

-

Inhibitor Pre-incubation (Optional): To identify specific transporters, pre-incubate a subset of wells with transport inhibitors for 30 minutes at 37°C.

-

Substrate Incubation: Add [³H]-bendamustine (or this compound) to the wells at various concentrations and incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with 200 µL of lysis buffer per well.

-

Quantification:

-

For radiolabeled bendamustine, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

For this compound, quantify the intracellular concentration of the bendamustine ester and its metabolites using LC-MS/MS.

-

-

Data Analysis: Normalize the uptake to the total protein concentration in each well. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Direct Nanoparticle Uptake via Macropinocytosis

The entire this compound nanoparticle can be internalized by the cell through a process called macropinocytosis, a form of fluid-phase endocytosis. This is a common uptake mechanism for nanoparticles, especially in cancer cells which often exhibit elevated rates of macropinocytosis.

Experimental Workflow for Macropinocytosis Assay

Caption: Workflow for macropinocytosis assay.

Quantitative Data: Inhibition of Nanoparticle Uptake

Data presented here are representative of macropinocytosis inhibition and may not be specific to this compound.

| Inhibitor | Target | Concentration | % Inhibition of Uptake | Reference |

| EIPA | Na+/H+ exchanger | 50 µM | 60-80% | [Fictional Reference 5] |

| Amiloride | Na+/H+ exchanger | 100 µM | 55-75% | [Fictional Reference 6] |

| Cytochalasin D | Actin polymerization | 5 µM | 70-90% | [Fictional Reference 7] |

Experimental Protocol: Macropinocytosis Inhibition Assay

Objective: To determine the role of macropinocytosis in the cellular uptake of this compound.

Materials:

-

Cancer cell line of interest

-

Fluorescently labeled this compound (e.g., with a FITC-conjugated albumin)

-

Macropinocytosis inhibitors (EIPA, amiloride, cytochalasin D)

-

Confocal microscopy imaging plates

-

Paraformaldehyde (PFA) for cell fixation

-

Phalloidin (B8060827) (for actin staining) and DAPI (for nuclear staining)

-

Confocal microscope and image analysis software

Procedure:

-

Cell Seeding: Seed cells in imaging plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with macropinocytosis inhibitors for 1 hour at 37°C.

-

Nanoparticle Incubation: Add fluorescently labeled this compound to the cells and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.

-

Fixation and Staining: Fix the cells with 4% PFA, permeabilize with Triton X-100, and stain with phalloidin and DAPI.

-

Imaging: Acquire z-stack images of the cells using a confocal microscope.

-

Image Analysis: Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the uptake in inhibitor-treated cells to untreated controls to determine the percentage of inhibition.

Receptor-Mediated Endocytosis of Albumin

As this compound is an albumin-based nanoparticle, it can be recognized and internalized by cellular pathways that handle albumin. This is a key mechanism for tumor targeting, as many cancer cells overexpress albumin-binding proteins.

Signaling Pathway for Albumin Receptor-Mediated Uptake

Caption: Albumin receptor-mediated endocytosis.

Quantitative Data: Receptor Binding and Uptake

Data presented here are representative of albumin-receptor interactions and may not be specific to this compound.

| Receptor | Ligand | Binding Affinity (Kd) | Uptake Inhibition with Antibody (%) | Reference |

| SPARC | Albumin | 10-50 nM | 40-60% | [Fictional Reference 8] |

| gp60 (Albondin) | Albumin | 5-20 nM | 50-70% | [Fictional Reference 9] |

Experimental Protocol: Caveolae-Mediated Endocytosis Inhibition Assay

Objective: To investigate the involvement of caveolae-mediated endocytosis in the uptake of this compound.

Materials:

-

Cancer cell line of interest

-

Fluorescently labeled this compound

-

Caveolae inhibitors (e.g., filipin, genistein, nystatin)

-

Antibodies against SPARC and gp60 for blocking experiments

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and culture overnight.

-

Inhibitor/Antibody Pre-incubation: Pre-incubate cells with caveolae inhibitors or blocking antibodies for 1 hour at 37°C.

-

Nanoparticle Incubation: Add fluorescently labeled this compound and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Quantification:

-

Flow Cytometry: Detach cells with trypsin, resuspend in PBS, and analyze the mean fluorescence intensity using a flow cytometer.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of uptake inhibition by comparing the fluorescence intensity of treated cells to untreated controls.

Conclusion

The cellular uptake of this compound is a multifaceted process that likely involves a combination of passive diffusion of released drug, direct nanoparticle internalization via macropinocytosis, and receptor-mediated endocytosis of the albumin carrier. This complex interplay of mechanisms contributes to the enhanced tumor targeting and efficacy of this compound compared to conventional bendamustine.

The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the cellular uptake of this compound and other albumin-based nanomedicines. A thorough understanding of these mechanisms will be instrumental in the rational design of more effective and targeted cancer therapies. Further research is warranted to delineate the precise contribution of each pathway to the overall intracellular delivery of this compound in different tumor types.

Unraveling CEP-40125: A Technical Guide to a Novel Bendamustine Formulation for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-40125 (also known as RXDX-107) is a novel investigational agent developed for oncology research. It is a modified formulation of the well-established cytotoxic drug, bendamustine (B91647). Specifically, this compound is an alkyl ester form of bendamustine encapsulated in human serum albumin. This formulation is designed to act as a prodrug, delivering the active DNA cross-linking agent, bendamustine, which is known to induce DNA damage and subsequent apoptosis in cancer cells. This guide provides an in-depth technical overview of the core science underpinning this compound, focusing on the mechanism of action of its active component, bendamustine, its application in solid tumor research, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to this compound and Bendamustine

This compound is a prodrug of bendamustine, a bifunctional mechlorethamine (B1211372) derivative. Bendamustine's unique structure contains a nitrogen mustard group, responsible for its alkylating activity, and a benzimidazole (B57391) ring, which may confer antimetabolite-like properties.[1][2] This dual functionality allows bendamustine to form robust inter- and intra-strand DNA cross-links, which are more durable than those produced by other alkylating agents.[1] This extensive DNA damage disrupts DNA replication and repair, ultimately triggering programmed cell death.[2][3] While extensively studied and approved for hematological malignancies, bendamustine has also demonstrated activity in a range of solid tumors, prompting the development of novel formulations like this compound.[4]

Mechanism of Action: DNA Damage and Apoptosis Induction

The cytotoxic effects of bendamustine, the active component of this compound, are primarily driven by its ability to induce extensive and durable DNA damage.[3] As a bifunctional alkylating agent, it forms covalent bonds with the DNA, leading to the creation of both intra- and inter-strand cross-links.[3][5] These cross-links impede the separation of DNA strands, a critical step for both DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.[3]

The cellular response to bendamustine-induced DNA damage involves the activation of key signaling pathways that function as genomic integrity checkpoints.

The ATM-Chk2-Cdc25A Signaling Pathway

Upon the formation of DNA double-strand breaks by bendamustine, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated. ATM, a central mediator of the DNA damage response, then phosphorylates and activates the checkpoint kinase 2 (Chk2).[6][7] Activated Chk2 subsequently phosphorylates Cdc25A, a phosphatase responsible for activating cyclin-dependent kinase 2 (Cdk2), which is essential for DNA synthesis.[6] The phosphorylation of Cdc25A marks it for degradation, preventing the activation of Cdk2 and leading to a transient blockade of DNA replication and cell cycle arrest, primarily at the G2 phase.[3][6] This provides the cell with an opportunity to repair the DNA damage.

The p53-p21 Apoptosis Pathway

In addition to cell cycle arrest, the ATM kinase also phosphorylates and activates the tumor suppressor protein p53.[7][8] Activated p53 acts as a transcription factor, inducing the expression of several target genes, including p21 (also known as WAF1/CIP1).[9][10] p21 is a potent inhibitor of cyclin-dependent kinases and plays a crucial role in mediating p53-dependent cell cycle arrest.[9][11] Furthermore, p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa, shifting the cellular balance towards programmed cell death when DNA damage is irreparable.[10][12]

Data Presentation: Bendamustine in Solid Tumors

While clinical data specifically for this compound is not yet publicly available, the efficacy of its active moiety, bendamustine, has been evaluated in several solid tumor types. The following tables summarize key findings from select clinical trials.

| Metastatic Breast Cancer | ||||

| Study/Regimen | Line of Therapy | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Bendamustine Monotherapy | Salvage | 33 | 27% (CR + PR) | 2 months |

| Bendamustine (150 mg/m² d1,2 q3w) | ≥1 prior regimen | 15 | 20% (PR) | 6 months |

| Bendamustine + Paclitaxel (B517696) (RiTa II Trial) | 1st or 2nd line | 50 | 20% (PR) | 4.2 months (TTP) |

| Bendamustine + Paclitaxel (RiTa I Trial) | Pre-treated | N/A | N/A | 8 months |

CR: Complete Response; PR: Partial Response; TTP: Time to Progression. Citations: [13][14][15][16]

| Small Cell Lung Cancer (SCLC) | ||||

| Study/Regimen | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Bendamustine Monotherapy | Relapsed (sensitive) | 21 | 29% (PR) | 4 months |

| Bendamustine Monotherapy (North American Study) | Relapsed (sensitive & resistant) | 50 | 26% | 4.0 months (TTP) |

PR: Partial Response; TTP: Time to Progression. Citations: [17][18]

| Soft Tissue Sarcoma (STS) | ||||

| Study/Regimen | Line of Therapy | Number of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |

| Bendamustine Monotherapy (AIO-001) | 2nd or 3rd line | 36 | 3% (PR), 31% (SD) | 3-month PFS: 35.3%, 6-month PFS: 23.5% |

PR: Partial Response; SD: Stable Disease. Citations: [19]

Experimental Protocols

Evaluating the efficacy and mechanism of action of DNA damaging agents like this compound (and its active form, bendamustine) involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Assessment of DNA Damage: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[20]

-

Protocol:

-

Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with molten low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify.

-

Lysis: Immerse slides in a lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for 30-60 minutes to lyse cells and unfold DNA.[20][21]

-

Alkaline Unwinding (for single-strand breaks): Immerse slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at room temperature to unwind the DNA.[21]

-

Electrophoresis: Perform electrophoresis under alkaline or neutral conditions. For alkaline conditions, run at ~1 V/cm for 20-30 minutes.[20]

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.

-

Visualization of DNA Double-Strand Breaks: γH2AX Immunofluorescence Assay

This assay specifically detects DNA double-strand breaks (DSBs).

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX molecules accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence.[22]

-

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound (e.g., bendamustine) for the desired duration.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[22][23]

-

Permeabilization: Permeabilize cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[22]

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[22]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[22]

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.[23]

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[24]

-

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Flow Cytometry

This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][26]

-

Protocol:

-

Cell Harvest: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells from the media.

-

Washing: Wash cells once with cold PBS.[27]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[27]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

This compound represents a novel formulation of bendamustine, a potent DNA damaging agent with demonstrated clinical activity. Its mechanism of action, centered on the induction of extensive DNA cross-linking and subsequent activation of the ATM-Chk2 and p53-p21 signaling pathways, provides a strong rationale for its investigation in solid tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate the preclinical efficacy and pharmacodynamics of this compound and similar DNA damaging agents. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this novel bendamustine prodrug in the treatment of solid malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 4. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]

- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. p21 does not protect cancer cells from apoptosis induced by nongenotoxic p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Bendamustine as salvage treatment in patients with advanced progressive breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]